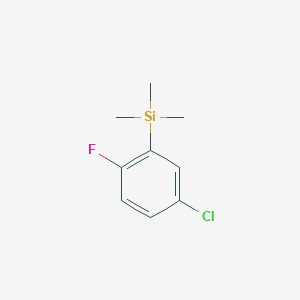

(5-Chloro-2-fluorophenyl)trimethylsilane

Description

(5-Chloro-2-fluorophenyl)trimethylsilane is an organosilicon compound characterized by a phenyl ring substituted with chlorine at the 5-position and fluorine at the 2-position, bonded to a trimethylsilyl group. This compound is synthesized via ortho-lithiation of 5-chloro-2-fluorophenyllithium intermediates, followed by quenching with trimethylsilyl chloride in tetrahydrofuran (THF) at low temperatures (e.g., −78°C) . It serves as a versatile intermediate in organic synthesis, particularly in catalytic coupling reactions (e.g., rhodium-catalyzed silyl glyoxylate couplings) and pharmaceutical applications, such as the development of SARS-CoV-2 protease inhibitors .

Properties

Molecular Formula |

C9H12ClFSi |

|---|---|

Molecular Weight |

202.73 g/mol |

IUPAC Name |

(5-chloro-2-fluorophenyl)-trimethylsilane |

InChI |

InChI=1S/C9H12ClFSi/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3 |

InChI Key |

WKHGUWPMIWLQRM-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC(=C1)Cl)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of (5-Chloro-2-fluorophenyl)trimethylsilane generally involves the introduction of the trimethylsilyl group onto a halogenated phenyl precursor. Two main approaches are commonly employed:

- Direct silylation of halogenated phenyl compounds using chlorotrimethylsilane (TMSCl) or trimethylsilyl triflate (TMSOTf) in the presence of a base or catalyst.

- Transition metal-catalyzed cross-coupling reactions between halogenated aryl substrates and silyl reagents.

Preparation by Direct Silylation Using Chlorotrimethylsilane (TMSCl)

A frequently used method involves the reaction of a halogenated aromatic compound with chlorotrimethylsilane in the presence of a base such as triethylamine or sodium iodide as a catalyst in polar aprotic solvents like dimethylformamide (DMF).

- The halogenated aromatic ketone or phenol derivative is dissolved in DMF.

- Chlorotrimethylsilane (TMSCl) is added at low temperature (0 °C) to control reactivity.

- Triethylamine (Et3N) and sodium iodide (NaI) are added to facilitate the silylation.

- The reaction mixture is stirred at elevated temperature (around 80 °C) under nitrogen atmosphere for 12 hours.

- After completion, the mixture is quenched with water and extracted with petroleum ether.

- The organic layers are washed with saturated sodium bicarbonate and brine, dried over sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by column chromatography to isolate this compound as a yellow oil or solid.

This procedure is adapted from general protocols for silylation of halogenated aromatic compounds and is supported by experimental details in the Royal Society of Chemistry supporting information.

Preparation Using Trimethylsilyl Triflate (TMSOTf)

An alternative and efficient method uses trimethylsilyl triflate as the silylating agent with a base such as triethylamine in anhydrous dichloromethane (DCM).

- The halogenated aromatic compound is dissolved in anhydrous DCM under nitrogen atmosphere at 0 °C.

- Triethylamine is added to the solution.

- TMSOTf is added dropwise over 10 minutes.

- The reaction mixture is stirred overnight at room temperature.

- Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate.

- The organic phase is separated, washed, dried, and concentrated.

- Purification by silica gel chromatography yields the desired trimethylsilane derivative.

This method provides good control over reaction conditions and is effective for sensitive substrates bearing halogen substituents.

Transition Metal-Catalyzed Cross-Coupling Methods

While direct silylation methods are most common, palladium-catalyzed cross-coupling reactions can also be employed for the preparation of aryltrimethylsilanes. These methods involve coupling aryl halides with silyl reagents such as hexamethyldisilane in the presence of palladium catalysts and suitable ligands.

- Use of PdCl2(PPh3)2 or Pd(OAc)2 as the catalyst.

- Ligands such as DPEphos or PCy3 to enhance reactivity.

- Bases such as tert-butyllithium or DABCO to activate the silyl reagent.

- Solvents like DMF or toluene.

- Reaction temperatures typically between 100–140 °C.

- Reaction times from 12 to 24 hours.

This approach is valuable for substrates where direct silylation is inefficient or when regioselectivity is critical. It also allows incorporation of silyl groups onto complex aromatic systems without affecting halogen substituents.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Silylation with TMSCl | TMSCl, Et3N, NaI, DMF, 0 °C to 80 °C, 12 h | Simple, high yield | Requires careful temperature control; possible side reactions |

| Silylation with TMSOTf | TMSOTf, Et3N, DCM, 0 °C to RT, overnight | Mild conditions, good selectivity | Sensitive to moisture, expensive reagent |

| Pd-Catalyzed Cross-Coupling | Pd catalyst, ligand, base, hexamethyldisilane, DMF, 110 °C, 24 h | High regioselectivity, versatile | Requires expensive catalysts, longer reaction times |

Analytical and Purification Notes

- Reaction progress is commonly monitored by thin-layer chromatography (TLC) using hexane/ethyl acetate mixtures.

- Purification is typically achieved via silica gel column chromatography.

- Final products are characterized by $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy, with chemical shifts confirming the presence of trimethylsilyl groups and halogen substituents.

- High-resolution mass spectrometry (HRMS) and elemental analysis are used to confirm molecular formula and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trimethylsilyl (TMS) group undergoes substitution with nucleophiles, particularly under fluoride-mediated conditions. Key findings include:

Fluoride-Induced Desilylation

Reaction with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) replaces the TMS group with a fluorine atom, yielding 5-chloro-2-fluorobenzene derivatives .

-

Conditions : 0.22 M TBAF in THF, room temperature, flow reactor (residence time: 9.7 s).

Example Reaction :

Fluorination and Regioselectivity

Microflow fluorination methods enhance yields and regiocontrol compared to batch processes :

| Substrate | Conditions | Product Regioselectivity | Yield (%) |

|---|---|---|---|

| 5-Cl-2-F-C6H3-SiMe3 | Bu4NF(-BuOH)4, THF, RT | : = 1.2:1 | 51 |

| Analogues with alkoxy | Flow reactor, 5.0 mL/min | -dominant | 63–89 |

Electron-withdrawing groups (Cl, F) and steric effects (TMS) direct nucleophilic attack, favoring -fluorination in asymmetric systems .

Cross-Coupling Reactions

The TMS group participates in palladium-catalyzed couplings, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids in the presence of PdCl2(PPh3)2 and PCy3 yields biaryl derivatives .

-

Conditions : DMF, 110°C, 24 h.

-

Example :

Heck Coupling

Alkenylation occurs with alkenes under similar Pd catalysis, forming styrene derivatives .

Influence of Halogen Substituents

The chloro and fluoro groups significantly impact reactivity:

-

Electron-Withdrawing Effects : Enhance electrophilicity at the aromatic ring, accelerating nucleophilic substitution .

-

Steric Effects : The -fluorine reduces steric hindrance compared to bulkier substituents, favoring -selectivity in fluorination .

Comparative Reactivity

The compound’s dual halogenation differentiates it from analogues:

| Compound | Key Reactivity Differences |

|---|---|

| (2-Fluorophenyl)trimethylsilane | Lower electrophilicity; reduced substitution yields |

| (4-Fluorophenyl)trimethylsilane | -F directs nucleophiles to positions |

| Phenyltrimethylsilane | Minimal halogen-driven reactivity |

Mechanistic Insights

Scientific Research Applications

(5-Chloro-2-fluorophenyl)trimethylsilane has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Biology: The compound is employed in the development of bioactive molecules and as a reagent in biochemical assays.

Medicine: It serves as a building block for the synthesis of drug candidates and other therapeutic agents.

Mechanism of Action

The mechanism of action of (5-Chloro-2-fluorophenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and halogen substituents. The trimethylsilyl group acts as a protecting group, allowing selective reactions to occur at other positions on the phenyl ring. The halogen substituents can undergo nucleophilic substitution, oxidation, or reduction, leading to the formation of diverse products .

Comparison with Similar Compounds

Key Research Findings

Ortholithiation Efficiency : this compound demonstrates superior lithiation rates compared to bromo- or iodo-substituted analogs due to chlorine’s optimal balance of electronegativity and steric profile .

Catalytic Coupling Utility : In rhodium-catalyzed reactions, this compound facilitates silyl glyoxylate couplings, though competing side reactions (e.g., proto-desilylation) limit yields compared to trifluoromethyl-substituted analogs .

Thermal Stability : Trimethylsilyl derivatives generally exhibit higher volatility and lower thermal stability than triphenylsilyl counterparts, necessitating careful handling in high-temperature reactions .

Biological Activity

(5-Chloro-2-fluorophenyl)trimethylsilane is an organosilicon compound characterized by a chlorinated and fluorinated phenyl group attached to a trimethylsilane moiety. Its unique molecular structure allows it to exhibit significant biological activity, particularly in the realms of organic synthesis and medicinal chemistry. This article explores its biological activity, including its interactions, applications, and relevant case studies.

The molecular formula of this compound is C10H12ClFSi. The presence of both chlorine and fluorine substituents enhances its reactivity compared to non-halogenated compounds. This reactivity makes it a valuable intermediate in organic synthesis, facilitating the formation of more complex molecules.

Biological Activity Overview

Research indicates that compounds like this compound can interact with various biological targets. Its potential applications include:

- Antibacterial Activity : The compound may serve as an intermediate in synthesizing antibiotics or antibacterial agents.

- Anticancer Properties : Preliminary studies suggest that halogenated compounds can exhibit cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : The compound's structure allows it to potentially inhibit specific enzymes involved in disease processes.

Interaction Studies

Interaction studies have focused on the reactivity of this compound with nucleophiles and electrophiles. These interactions are critical for understanding its synthetic utility and potential biological interactions. Enhanced reactivity due to halogen substituents has been documented, which could lead to significant biological effects .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Antibacterial Efficacy :

A study highlighted the potential of halogenated compounds in developing new antibacterial agents. The interactions of this compound with bacterial enzymes were explored, showing promising results against resistant strains . -

Cytotoxicity in Cancer Research :

Research has indicated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, a structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring could enhance cytotoxicity, suggesting a pathway for developing effective anticancer drugs . -

Enzyme Targeting :

The compound's structure allows it to interact with key enzymes involved in metabolic pathways. Studies have shown that derivatives of this compound can inhibit enzymes linked to cancer progression and bacterial resistance mechanisms, making it a candidate for further drug development .

Q & A

Q. Q1. What is the standard laboratory synthesis protocol for (5-chloro-2-fluorophenyl)trimethylsilane?

The compound is synthesized via ortho-lithiation of 5-chloro-2-fluorophenyl precursors. A representative procedure involves adding 2.56 M BuLi to a solution of diisopropylamine in THF at −78°C, followed by quenching with trimethylsilyl chloride. Critical parameters include maintaining anhydrous conditions, low temperatures to suppress side reactions, and rigorous exclusion of moisture. Post-reaction purification is achieved via distillation or column chromatography .

Basic Structural Characterization

Q. Q2. How is the structure of this compound confirmed experimentally?

Key characterization methods include:

- 1H NMR : Peaks at δ 7.42 (2H, m, aromatic), 7.04 (1H, t, J = 8.2 Hz, meta-fluorine coupling), and 0.32 ppm (9H, s, Si(CH₃)₃) .

- 13C NMR : Signals at δ 165.7 (d, J = 241 Hz, C-F), 134.6 (d, J = 12 Hz), and −1.2 ppm (Si(CH₃)₃) .

- Microanalysis : Confirms elemental composition (C 53.32%, H 5.97%) .

Advanced Reactivity Analysis

Q. Q3. How do substituents (Cl and F) influence the regioselectivity of ortho-lithiation in this compound?

The chlorine and fluorine substituents act as directing groups: fluorine’s strong ortho-directing effect dominates, while chlorine’s electron-withdrawing nature enhances lithiation kinetics. Competitive experiments using isotopic labeling or computational modeling (DFT) can clarify substituent contributions to reaction pathways .

Advanced Purity Optimization

Q. Q4. What strategies mitigate impurities during synthesis?

Common impurities include unreacted aryl halides or over-lithiated by-products. Strategies:

- Reaction Monitoring : Use TLC or GC-MS to track progress .

- Purification : Distillation under reduced pressure (bp 59–61°C/2 mmHg) or silica-gel chromatography .

- Condition Optimization : Strict temperature control (−78°C) and stoichiometric precision minimize side reactions .

Basic Safety and Handling

Q. Q5. What safety protocols are critical for handling this compound?

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation.

- Waste Disposal : Segregate halogenated waste and use certified disposal services to prevent environmental release .

Advanced Spectroscopic Discrepancies

Q. Q6. How are inconsistencies in NMR data resolved during characterization?

Discrepancies may arise from solvent effects or trace moisture. Solutions:

- Solvent Standardization : Use deuterated chloroform (CDCl₃) for consistency with literature (e.g., δ 7.04 ppm for aromatic protons) .

- Advanced Techniques : 2D NMR (COSY, HSQC) or variable-temperature NMR to resolve overlapping signals .

Basic Functional Group Role

Q. Q7. What role does the trimethylsilyl group play in downstream applications?

The trimethylsilyl group acts as a protective moiety, stabilizing reactive intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). It also enhances solubility in non-polar solvents, facilitating purification .

Advanced Steric and Electronic Effects

Q. Q8. How does the trimethylsilyl group influence steric hindrance in derivatization reactions?

The bulky Si(CH₃)₃ group directs electrophilic attack to less hindered positions. Kinetic studies (e.g., competition experiments with/without silyl groups) quantify steric effects, while DFT calculations map electronic perturbations .

Basic Impurity Identification

Q. Q9. What analytical techniques identify common impurities in this compound?

- GC-MS : Detects volatile by-products (e.g., residual aryl halides).

- HPLC : Resolves non-volatile impurities.

- TLC : Monitors reaction progress using hexane/ethyl acetate gradients .

Advanced Computational Modeling

Q. Q10. How can computational methods predict substituent effects on reactivity?

Density Functional Theory (DFT) calculates:

- Electrostatic Potential Maps : Highlight electron-deficient regions for electrophilic attack.

- HOMO-LUMO Gaps : Predict kinetic stability and reactivity trends.

- Transition-State Modeling : Validates experimental regioselectivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.